3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of bromophenyl and phenyl groups further enhances its chemical properties, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazines with β-keto esters, followed by cyclization. One common method starts with the reaction of phenyl hydrazine with ethyl acetoacetate to form phenyl-3H-pyrazol-3-one. This intermediate is then reacted with 4-bromobenzaldehyde under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidine derivatives, which may have enhanced or modified biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a valuable tool for biological research.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit key enzymes and receptors involved in cell proliferation and inflammation, such as protein kinases and nuclear factor kappa B (NF-κB).
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,2,4]triazolopyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as anticancer and antimicrobial properties.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These derivatives also possess a fused heterocyclic ring system and have been studied for their antimicrobial activities.
Uniqueness
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromophenyl and phenyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
917593-89-6 |
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Molecular Formula |
C17H11BrN4 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11BrN4/c18-13-8-6-12(7-9-13)16-15-10-19-11-20-17(15)22(21-16)14-4-2-1-3-5-14/h1-11H |
InChI Key |
WYOXHJYJCLYFTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC=C3C(=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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